molecular formula C16H23NO3S B12432155 2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid

2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid

Cat. No.: B12432155
M. Wt: 309.4 g/mol
InChI Key: DGFYSPFQNRFWPU-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the formamido group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the thiophene ring and the formamido group.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, although it is primarily used in research rather than clinical applications.

    Industry: Limited industrial applications, mainly used in research and development settings.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

  • 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-ethylpentanoic acid
  • 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-propylpentanoic acid

Uniqueness: The uniqueness of 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid lies in its specific substitution pattern and the presence of the methyl group on the pentanoic acid chain. This structural feature can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

3-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C16H23NO3S/c1-3-10(2)14(16(19)20)17-15(18)13-9-11-7-5-4-6-8-12(11)21-13/h9-10,14H,3-8H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

DGFYSPFQNRFWPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC2=C(S1)CCCCC2

Origin of Product

United States

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